
4-Acetyl-2,3-dimethylphenyl trifluoromethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Acetyl-2,3-dimethylphenyl trifluoromethanesulfonate is an organic compound with the molecular formula C11H11F3O3S. This compound is characterized by the presence of an acetyl group, two methyl groups, and a trifluoromethanesulfonate group attached to a phenyl ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of 4-Acetyl-2,3-dimethylphenyl trifluoromethanesulfonate typically involves the reaction of 4-acetyl-2,3-dimethylphenol with trifluoromethanesulfonic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
4-Acetyl-2,3-dimethylphenyl trifluoromethanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoromethanesulfonate group is replaced by other nucleophiles.
Acylation Reactions: The acetyl group can undergo acylation reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common reagents used in these reactions include nucleophiles like amines and alcohols, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Acetyl-2,3-dimethylphenyl trifluoromethanesulfonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: The compound can be used in the modification of biomolecules, aiding in the study of biological processes.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Acetyl-2,3-dimethylphenyl trifluoromethanesulfonate involves its ability to act as an electrophile in various chemical reactions. The trifluoromethanesulfonate group is a good leaving group, facilitating nucleophilic substitution reactions. The acetyl group can participate in acylation reactions, forming new bonds with nucleophiles. These properties make the compound versatile in organic synthesis .
Comparison with Similar Compounds
Similar compounds to 4-Acetyl-2,3-dimethylphenyl trifluoromethanesulfonate include:
- 4-Methylphenyl trifluoromethanesulfonate
- 2,4,6-Trimethylphenyl trifluoromethanesulfonate
- 4-Methylphenyl iodonium trifluoromethanesulfonate
These compounds share the trifluoromethanesulfonate group but differ in the substituents on the phenyl ring. The unique combination of the acetyl and methyl groups in this compound provides distinct reactivity and applications compared to its analogs .
Properties
Molecular Formula |
C11H11F3O4S |
|---|---|
Molecular Weight |
296.26 g/mol |
IUPAC Name |
(4-acetyl-2,3-dimethylphenyl) trifluoromethanesulfonate |
InChI |
InChI=1S/C11H11F3O4S/c1-6-7(2)10(5-4-9(6)8(3)15)18-19(16,17)11(12,13)14/h4-5H,1-3H3 |
InChI Key |
DEMWBCPLJYJQRT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1C)OS(=O)(=O)C(F)(F)F)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


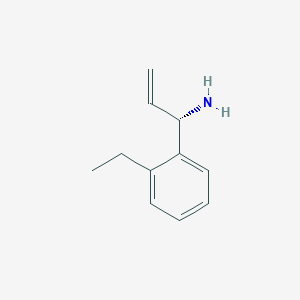


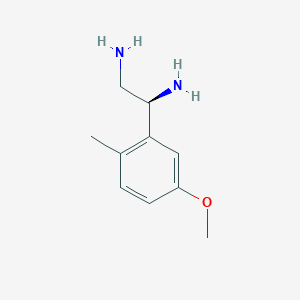
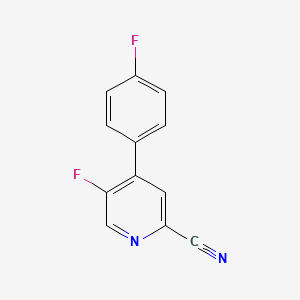
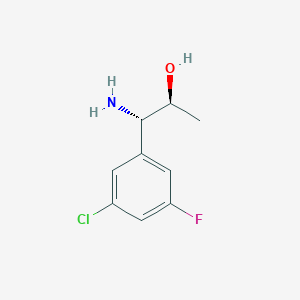
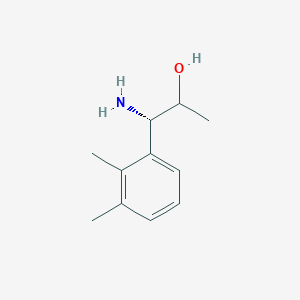
![(S)-1-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)propan-1-amine](/img/structure/B13047520.png)
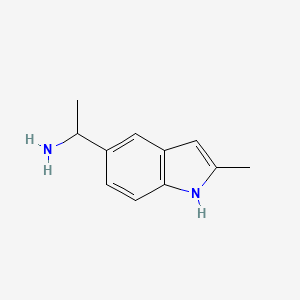
![(1R)-1-[6-Fluoro-2-(trifluoromethyl)phenyl]ethane-1,2-diamine 2hcl](/img/structure/B13047526.png)
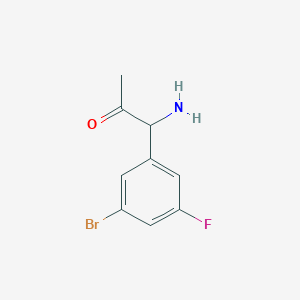
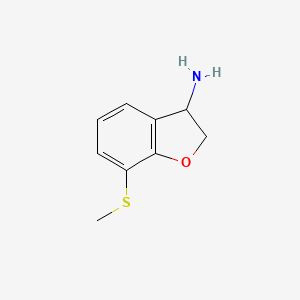
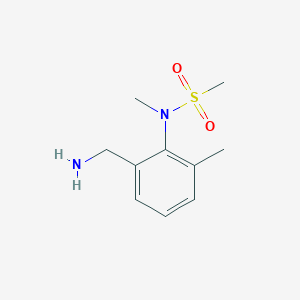
![5-Methyl-1,4,5,6-tetrahydrocyclopenta[B]pyrrol-4-amine hcl](/img/structure/B13047537.png)
